2-(2,6-Difluoroanilino)acetic acid
Description
2-(2,6-Difluoroanilino)acetic acid, also referred to as 2,6-difluoroanilino(oxo)acetic acid (IUPAC name: 2-[(2,6-difluorophenyl)amino]-2-oxoacetic acid), is a fluorinated aromatic compound with the molecular formula C₈H₅F₂NO₃ and a molecular weight of 201.13 g/mol . The compound features a 2,6-difluoro-substituted aniline moiety linked to an oxoacetic acid group. It is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing anti-inflammatory and anticancer agents .
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
2-(2,6-difluoroanilino)acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-5-2-1-3-6(10)8(5)11-4-7(12)13/h1-3,11H,4H2,(H,12,13) |
InChI Key |
JPBCLAKMCVNBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid typically involves the introduction of the difluorophenyl group to an acetic acid derivative. One common method includes the use of fluorinated benzene derivatives as starting materials, followed by a series of reactions to introduce the amino and acetic acid functionalities. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the difluorophenyl group or the carboxylic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives .
Scientific Research Applications
(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance its binding affinity and selectivity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, molecular weights, and applications:
Key Differences and Research Findings
Electronic and Steric Effects
- Fluorine vs. Chlorine: The 2,6-difluoro substitution in 2-(2,6-difluoroanilino)acetic acid increases electronegativity compared to diclofenac’s 2,6-dichloro substituents.
- Positional Isomerism : The 2,4-difluoro isomer (CAS 678556-81-5) exhibits distinct electronic properties due to altered fluorine positions, impacting its reactivity and interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
